molecular formula C9H8N2O5 B14837865 (6-Acetyl-4-nitropyridin-2-YL)acetic acid

(6-Acetyl-4-nitropyridin-2-YL)acetic acid

Cat. No.: B14837865
M. Wt: 224.17 g/mol
InChI Key: FTGHXIROEUPAKB-UHFFFAOYSA-N
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Description

(6-Acetyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by acetylation. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group at the 4-position. This is followed by the acetylation of the 6-position using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Acetyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Amino-4-nitropyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives.

    Condensation: Complex heterocyclic compounds.

Scientific Research Applications

(6-Acetyl-4-nitropyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-Acetyl-4-nitropyridin-2-YL)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Acetyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-(6-acetyl-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O5/c1-5(12)8-4-7(11(15)16)2-6(10-8)3-9(13)14/h2,4H,3H2,1H3,(H,13,14)

InChI Key

FTGHXIROEUPAKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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